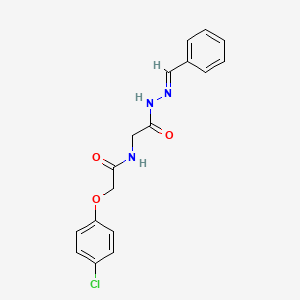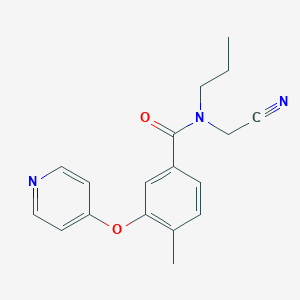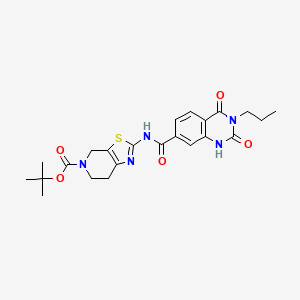![molecular formula C20H19ClN2O B3005855 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride CAS No. 2418596-42-4](/img/structure/B3005855.png)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of naphthalene derivatives is well-documented in the provided literature. For instance, naphthalene-2,3-dicarboxaldehyde (NDA) derivatives of amino acids were synthesized for electrochemical detection . Similarly, N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides were synthesized from cyanonaphthamides by catalytic hydrogenation . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is crucial for their function. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond . This information can be useful in predicting the molecular conformation and potential intramolecular interactions of "N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride".
Chemical Reactions Analysis
The reactivity of naphthalene derivatives is highlighted in several studies. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized and exhibited colorimetric sensing of fluoride anions . This suggests that the compound may also participate in specific chemical reactions, potentially useful in sensing applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are diverse. Aromatic polyamides derived from bis(phenoxy)naphthalene-containing diamines showed solubility in aprotic solvents and high thermal stability . These properties are important for practical applications and could be relevant to the compound , indicating potential solubility in similar solvents and thermal robustness.
科学的研究の応用
Asymmetric Synthesis in Pharmaceutical Development
Efficient asymmetric synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a molecule with potential applications in treating human papillomavirus infections, demonstrates the significance of asymmetric synthesis techniques in pharmaceutical development. This synthesis involves chiral (phenyl)ethylamines and offers high diastereo facial selectivity (Boggs et al., 2007).
Synthesis and Reactivity in Organic Chemistry
The synthesis and reactivity of various naphthalene derivatives, including N-(1-Naphthyl)furan-2-carboxamide, highlight the diverse chemical reactions and products achievable with naphthalene-based compounds. These studies contribute to the broader understanding of organic chemistry and its potential applications (Aleksandrov & El’chaninov, 2017).
Anticoagulant Screening
Naphthalene derivatives, specifically N-(Aminoalkyl/amidino)phenyl Naphthalene-1-carboxamides, have been studied for their potential anticoagulant effects. These studies contribute to the exploration of new therapeutic compounds in the treatment of blood clotting disorders (Nguyen & Ma, 2017).
Antibacterial and Antimycobacterial Research
A series of N-alkoxyphenylhydroxynaphthalenecarboxamides have shown promising antimycobacterial activity, demonstrating the potential of naphthalene derivatives in developing new antibiotics and treatments for bacterial infections, including tuberculosis (Goněc et al., 2016).
Fluorescence and Photophysical Studies
The study of dihydroquinazolinone derivatives, closely related to naphthalene compounds, in fluorescence and photophysical properties enhances our understanding of these molecules' behavior under various conditions. This research has implications for developing fluorescent materials and sensors (Pannipara et al., 2017).
特性
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O.ClH/c21-19-16-10-4-2-7-14(16)12-18(19)22-20(23)17-11-5-8-13-6-1-3-9-15(13)17;/h1-11,18-19H,12,21H2,(H,22,23);1H/t18-,19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEGGHWVAAEXMR-STYNFMPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)C3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3005772.png)
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B3005773.png)
![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B3005774.png)
![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)
![3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B3005776.png)
![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)
![Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3005782.png)

![1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B3005787.png)



![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)
